BenchChemオンラインストアへようこそ!

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Physicochemical profiling Ionization state Drug-likeness

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211532-57-8, MF C₁₁H₁₅N₃O₂, MW 221.26 g/mol) is a partially saturated 1,6-naphthyridine building block featuring a 2-amino substituent and a 3-ethyl ester on the pyridine ring of the bicyclic scaffold. The tetrahydro saturation at positions 5–8 distinguishes it from fully aromatic naphthyridine analogs, imparting a secondary amine (N6) available for further functionalization and altering key physicochemical properties: predicted pKa 7.21 ± 0.20, density 1.214 ± 0.06 g/cm³, boiling point 387.5 ± 42.0 °C, polar surface area 77.24 Ų, and XLogP3 of 0.7.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1211532-57-8
Cat. No. B1443833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
CAS1211532-57-8
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2CCNCC2=C1)N
InChIInChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14)
InChIKeyUNBNPLUDXKAUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211532-57-8): Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211532-57-8, MF C₁₁H₁₅N₃O₂, MW 221.26 g/mol) is a partially saturated 1,6-naphthyridine building block featuring a 2-amino substituent and a 3-ethyl ester on the pyridine ring of the bicyclic scaffold . The tetrahydro saturation at positions 5–8 distinguishes it from fully aromatic naphthyridine analogs, imparting a secondary amine (N6) available for further functionalization and altering key physicochemical properties: predicted pKa 7.21 ± 0.20, density 1.214 ± 0.06 g/cm³, boiling point 387.5 ± 42.0 °C, polar surface area 77.24 Ų, and XLogP3 of 0.7 [1]. The compound is commercially available from multiple suppliers at ≥95% purity as a research intermediate .

Why In-Class Naphthyridine Analogs Cannot Substitute for Ethyl 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate in Procurement Decisions


Naphthyridine regioisomers and saturation-state variants are not functionally interchangeable despite sharing a nominal heterocyclic class designation. The 1,6-naphthyridine scaffold exhibits distinct biological target engagement profiles compared to 1,8- and 1,5-isomers: in a systematic head-to-head in vivo diuretic screen, the majority of thirty-five 1,6-naphthyridines were active at 15 mg/kg whereas 1,8-naphthyridines were generally inactive [1]. Similarly, in c-Met kinase inhibition, the 1,6-naphthyridine core was identified as a more promising inhibitory scaffold than 1,5-naphthyridine [2]. Beyond biological divergence, the tetrahydro saturation in the target compound shifts the predicted pKa by ~3.5 log units versus the fully aromatic 1,8-analog (7.21 vs. 3.68), fundamentally altering ionization state at physiological pH and thus solubility, permeability, and protein-binding behavior . These quantitative differences mean that substituting a 1,8-naphthyridine, a des-amino analog, or a non-tetrahydro variant will not recapitulate the pharmacological or physicochemical profile of this specific compound.

Quantitative Comparator Evidence Guide: Ethyl 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Differentiation Profile


pKa-Driven Ionization-State Differentiation: Target Compound vs. Fully Aromatic 1,8-Naphthyridine Analog

The predicted pKa of the target compound (7.21 ± 0.20) is approximately 3.5 log units higher than that of its closest aromatic regioisomeric analog, ethyl 2-amino-1,8-naphthyridine-3-carboxylate (CAS 51527-93-6, pKa 3.68 ± 0.30) . At physiological pH 7.4, the target compound exists predominantly in its neutral (unionized) form, whereas the 1,8-analog is >99.9% ionized. This difference directly impacts passive membrane permeability, plasma protein binding, and CNS penetration potential.

Physicochemical profiling Ionization state Drug-likeness Permeability prediction

1,6- vs. 1,8-Naphthyridine Scaffold: In Vivo Diuretic Activity Divergence

In a classical saline-loaded rat diuretic screen, 1,6-naphthyridine derivatives demonstrated substantial efficacy: most of 35 tested 1,6-naphthyridines were active at 15 mg/kg i.p. [1]. In striking contrast, 1,8-naphthyridines were generally inactive under the same protocol, with only 2-amino-1,8-naphthyridine-3-carboxamide showing notable potency [1]. This establishes the 1,6-regioisomeric scaffold as the productive core for diuretic pharmacology within the naphthyridine family.

Diuretic pharmacology Scaffold comparison In vivo efficacy 1,6-Naphthyridine

1,6- vs. 1,5-Naphthyridine Scaffold for c-Met Kinase Inhibition: Scaffold-Hopping Evidence

In a scaffold-hopping study originating from the c-Met inhibitor MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were synthesized and tested head-to-head against c-Met kinase and in antiproliferative assays (Hela, A549 cell lines) [1]. The results explicitly identified 1,6-naphthyridine as the more promising c-Met inhibitory structure core compared with 1,5-naphthyridine, with compounds 26b and 26c showing the best enzymatic and cytotoxic activities within the 1,6-series [1].

c-Met kinase Cancer therapeutics Scaffold hopping Kinase inhibitor design

Tetrahydro Saturation Reduces CYP2D6 Liability: 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold vs. Tetrahydroisoquinoline Comparator

Introduction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, achieved by incorporating a nitrogen atom into the aromatic portion of a tetrahydroisoquinoline core, resulted in greatly reduced CYP2D6 inhibition . In a multiparameter optimization study, compound 12a (tetrahydronaphthyridine series) demonstrated the best overall profile. Further optimization yielded compound 30 with potent CXCR4 antagonism (IC₅₀ = 24 nM), diminished CYP2D6 activity, PAMPA permeability of 309 nm/s, HIV-1 entry inhibition IC₅₀ of 7 nM, and oral bioavailability of 27% in mice .

CYP2D6 inhibition Drug metabolism Off-target liability Scaffold optimization

Dual Orthogonal Derivatization Handles: 2-Amino + 3-Ethyl Ester vs. Des-Amino and Nitrile Analogs

The target compound presents both a nucleophilic 2-amino group and an electrophilic 3-ethyl ester on the same pyridine ring of the naphthyridine scaffold, enabling orthogonal, regioselective derivatization. In contrast, ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 741736-93-6, MF C₁₁H₁₄N₂O₂, MW 206.24) lacks the 2-amino group entirely, reducing derivatization options . The carbonitrile analog (2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, CAS 1211586-78-5, MF C₉H₁₀N₄, MW 174.20) replaces the ester with a nitrile, altering the reactivity profile and eliminating the ester hydrolysis handle commonly used to generate carboxylic acid intermediates . The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been explicitly validated for library synthesis: a 101-membered library was constructed using urea, amide, and sulfonamide formations, yielding three anti-tuberculosis lead compounds [1].

Synthetic versatility Library synthesis Orthogonal functionalization Medicinal chemistry building block

Physicochemical Property Divergence: Density and Boiling Point vs. 1,8-Naphthyridine Analog

The target compound exhibits a predicted density of 1.214 ± 0.06 g/cm³ and a boiling point of 387.5 ± 42.0 °C, in contrast to the fully aromatic 1,8-naphthyridine analog (ethyl 2-amino-1,8-naphthyridine-3-carboxylate, CAS 51527-93-6) which has a higher predicted density of 1.303 ± 0.06 g/cm³ and a lower boiling point of 359.8 ± 37.0 °C . The 28 °C higher boiling point of the target compound reflects stronger intermolecular hydrogen bonding enabled by the secondary amine (N6) in the tetrahydro ring and the 2-amino group.

Physicochemical characterization Purification Formulation Solid-state properties

Evidence-Backed Application Scenarios for Ethyl 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Procurement


c-Met Kinase Inhibitor Lead Generation and Scaffold-Hopping Programs

The 1,6-naphthyridine scaffold is explicitly validated as superior to 1,5-naphthyridine for c-Met kinase inhibition based on direct parallel synthesis and enzymatic/cellular testing [1]. The target compound, with its 2-amino and 3-ethyl ester handles, serves as an ideal starting material for constructing focused c-Met inhibitor libraries via amidation at the 3-position or reductive amination at the N6 secondary amine. Procurement of this specific regioisomer ensures alignment with the evidence-preferred scaffold for this kinase target [1].

CXCR4 Antagonist Optimization with Reduced CYP2D6 Drug–Drug Interaction Risk

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been shown to greatly reduce CYP2D6 inhibition while maintaining or improving target potency in CXCR4 antagonist programs, with optimized leads achieving IC₅₀ values of 24 nM (CXCR4) and 7 nM (HIV-1 entry), PAMPA permeability of 309 nm/s, and oral bioavailability of 27% in mice . The target compound provides the core scaffold for constructing analogs with this favorable CYP2D6 profile, making it a strategic procurement choice for programs where cytochrome P450 liability has been problematic in earlier chemical series .

Anti-Infective Library Synthesis and Phenotypic Screening

The tetrahydro-1,6-naphthyridine scaffold has demonstrated productivity in library synthesis: a 101-membered library constructed via urea, amide, and sulfonamide chemistry yielded three anti-tuberculosis lead compounds [2]. The target compound's dual orthogonal handles (2-amino for urea/sulfonamide formation; 3-ethyl ester for amidation or hydrolysis to carboxylic acid) enable rapid diversification into screening collections targeting antimicrobial, antimycobacterial, or antiparasitic phenotypes [2].

Diuretic Agent Pharmacophore Exploration (1,6-Naphthyridine-Specific)

Systematic in vivo comparison of 1,6- vs. 1,8-naphthyridines in a saline-loaded rat model demonstrated that diuretic activity resides specifically within the 1,6-isomeric series, with the majority of tested 1,6-naphthyridines active at 15 mg/kg while 1,8-naphthyridines were generally inactive [3]. The target compound, containing the active 1,6-scaffold with synthetically accessible 2- and 3-positions, is the appropriate building block for constructing 2,3-disubstituted 1,6-naphthyridine libraries for diuretic lead discovery and structure–activity relationship expansion [3].

Quote Request

Request a Quote for Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.